

# Ramiprilat-d5 safety data sheet (SDS) information

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Compound of Interest		
Compound Name:	Ramiprilat-d5	
Cat. No.:	B12404567	Get Quote

An In-depth Technical Guide to the Safety Data for Ramiprilat-d5

This guide provides a detailed overview of the safety information available for **Ramiprilat-d5**, a deuterated active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. The information is compiled for researchers, scientists, and drug development professionals, focusing on quantitative data, experimental context, and the underlying biochemical pathways.

## **Compound Identification**

**Ramiprilat-d5** is the isotopically labeled form of Ramiprilat, where five hydrogen atoms on the phenyl ring have been replaced by deuterium. This labeling is often used for tracer studies in pharmacokinetic research or as an internal standard for quantitative analysis.[1][2]

### **Quantitative Safety and Physicochemical Data**

The quantitative data available for **Ramiprilat-d5** is limited. The following tables summarize the available information from Safety Data Sheets (SDS) and related chemical databases. For context, data for the non-labeled active metabolite (Ramiprilat) and the parent prodrug (Ramipril/Ramipril-d5) are also included where relevant.

#### **Table 1: Physicochemical Properties of Ramiprilat-d5**



Property	Value	Source
Chemical Name	(2S,3aR,6aR)-1-(((S)-1-carboxy-3-(phenyl-d5)propyl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid	[3]
CAS Number	1356837-92-7	[3][4]
Molecular Formula	C21H23D5N2O5	[3][4]
Molecular Weight	393.5 g/mol	[3]

**Table 2: Toxicological Data** 

Test	Compound	Result	Remarks	Source
LD50 Oral (Rat)	Ramiprilat-d5	>10,000 mg/kg	Behavioral: Somnolence (general depressed activity)	[3]
Reproductive Toxicity	Ramipril	Category 1B	May damage fertility or the unborn child (Positive evidence from human epidemiological studies)	[5]
Developmental Toxicity (Rat)	Ramipril	NOAEL: 10 mg/kg bw	Malformations were observed	[6]
Fertility (Rat)	Ramipril	NOAEL: 500 mg/kg bw	No adverse effects	[6]

# **Table 3: Ecotoxicity Data**



Test	Compound	Duration	Result	Source
Green Algae Growth Inhibition	Ramipril	72 hours	EC50 > 100 mg/L	[7]

#### **Hazard Identification and GHS Classification**

The GHS classification for **Ramiprilat-d5** is not consistently available. However, an SDS for the related compound, Ramipril-d5, provides the following classifications which may be relevant.

Table 4: GHS Classifications for Ramipril-d5

Hazard Class	Category	Hazard Statement
Acute Toxicity (Oral)	4	H302: Harmful if swallowed
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Irritation	2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	3	H335/H336: May cause respiratory irritation / May cause drowsiness or dizziness

Source:[8]

# **Experimental Protocols**

Detailed experimental protocols are not provided in standard safety data sheets. The following are descriptions of standardized (e.g., OECD) methodologies representative of the toxicological tests cited.

### **Acute Oral Toxicity (LD50)**

The acute oral toxicity test is typically conducted following OECD Guideline 423 (Acute Toxic Class Method). The procedure involves:

• Animal Selection: Healthy, young adult rodents (commonly rats) are used.



- Dosing: The substance is administered in a single dose by gavage. Testing proceeds stepwise using a starting dose and observing mortality.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- Endpoint: The LD50 (median lethal dose) is determined, which is the statistically estimated
  dose that would cause mortality in 50% of the tested animals. The result ">10,000 mg/kg" for
  Ramiprilat-d5 suggests very low acute toxicity.[3]

## **Reproductive and Developmental Toxicity**

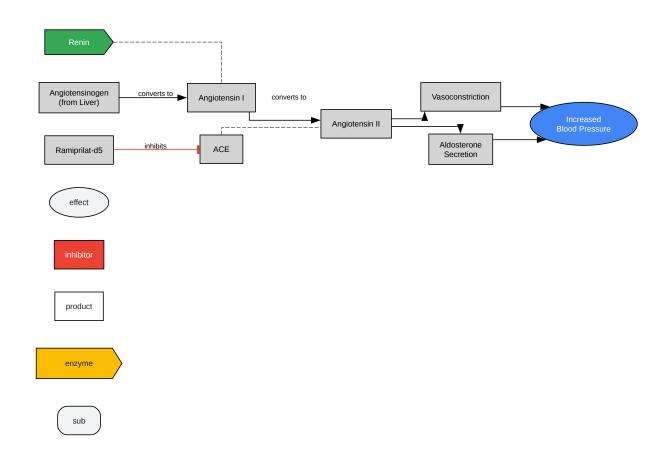
These studies are typically performed according to OECD Guidelines 414 (Prenatal Developmental Toxicity Study) and 416 (Two-Generation Reproduction Toxicity).

- Developmental Toxicity: Pregnant female animals (e.g., rats) are administered the test substance during the period of organogenesis. The dams are observed for clinical signs, and just prior to term, the fetuses are examined for external, visceral, and skeletal abnormalities.
   The "No Observed Adverse Effect Level" (NOAEL) is determined.[6]
- Fertility/Reproduction: The study typically involves two generations of animals. The parent generation (F0) is exposed to the substance before mating, through gestation, and lactation. The effects on fertility, pregnancy outcomes, and offspring (F1) health are assessed. The F1 generation may also be mated to produce an F2 generation.[6]

### **Mechanism of Action and Associated Pathways**

Ramiprilat is the active metabolite of Ramipril and functions as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[9][10] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.





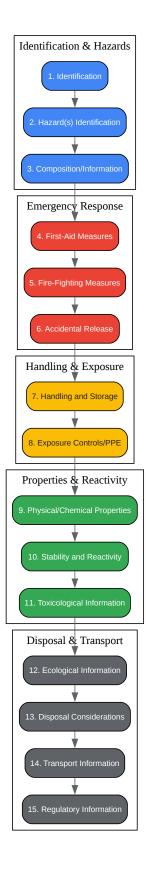
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Caption: Mechanism of Ramiprilat-d5 via inhibition of ACE in the RAAS pathway.

# **Safety Data Sheet Logical Workflow**



An SDS follows a standardized structure to convey hazard information. This logical flow ensures that users can quickly find relevant information in an emergency.



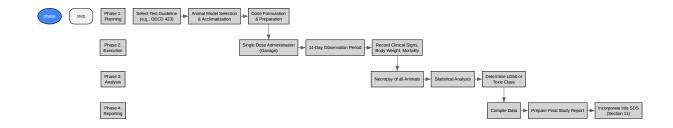


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Caption: Logical workflow of information presented in a standard 16-section SDS.

# **General Experimental Workflow for Acute Toxicity**

The workflow for a key safety experiment, such as an acute oral toxicity study, follows a structured, multi-phase process from planning to reporting.



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Caption: A typical experimental workflow for an acute oral toxicity study.

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